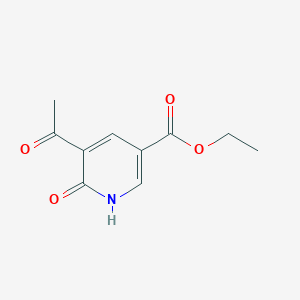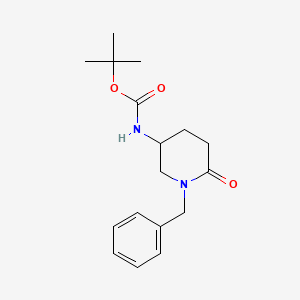![molecular formula C8H10KN3O2 B2645343 Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate CAS No. 1240527-43-8](/img/structure/B2645343.png)
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate, also known as KAEPC, is a chemical compound that belongs to the family of pyridine carboxylates. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 240.3 g/mol. KAEPC has been extensively researched for its potential applications in the field of medicine and biochemistry.
作用機序
The exact mechanism of action of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the adenosine A1 receptor, which plays a role in regulating blood flow and oxygen delivery to tissues.
Biochemical and Physiological Effects:
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of many diseases. Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has been shown to have cardioprotective effects, including reducing blood pressure and improving blood flow.
実験室実験の利点と制限
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to prepare and administer. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
将来の方向性
There are several future directions for research on Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate. One area of interest is the development of new drugs and therapies based on its properties and effects. Another area of interest is the study of its effects on different tissues and organs, including the brain and heart. Additionally, there is a need for more research on the mechanism of action of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate, which could help to identify new targets for drug development. Finally, there is a need for more research on the safety and toxicity of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate, which is essential for its eventual use in humans.
合成法
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminopyridine with ethylenediamine in the presence of potassium hydroxide. The resulting product is then treated with carbon dioxide to form Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate. Other methods involve the use of different reagents and catalysts.
科学的研究の応用
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has also been shown to modulate the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
potassium;2-(2-aminoethylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c9-2-4-11-7-5-6(8(12)13)1-3-10-7;/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMWIRYRGKDR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)[O-])NCCN.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2645262.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2645263.png)

![2-Methyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2645268.png)




![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)

